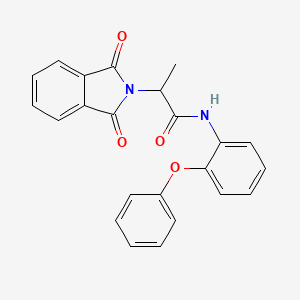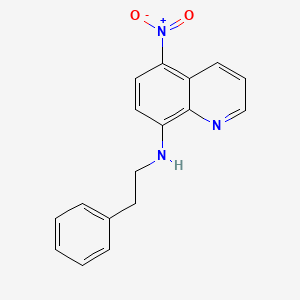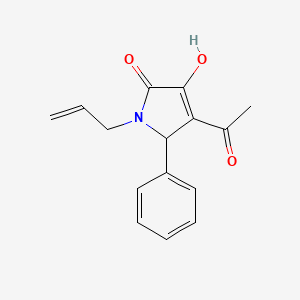![molecular formula C13H15N3O2 B4958725 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, also known as EMTEK, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMTEK is a triazole-based compound that possesses a unique structure, making it a promising candidate for use in different areas of research.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is not well understood. However, studies have suggested that it may act as a DNA intercalator, disrupting the structure of DNA and inhibiting DNA replication. 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication.
Biochemical and Physiological Effects
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to have potential as a fluorescent probe for the detection of metal ions, making it a useful tool for studying metal ion homeostasis in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone in lab experiments is its ease of synthesis. 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be synthesized using a simple and efficient method, and the yield is high. Additionally, 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to have a wide range of potential applications in scientific research, making it a versatile tool for researchers.
One of the limitations of using 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is not well understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. One potential area of research is the development of new drugs based on the structure of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to have potential as a molecular scaffold for the development of new drugs, and further research in this area could lead to the discovery of novel therapeutics.
Another future direction for the study of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is the development of new fluorescent probes for the detection of metal ions. 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to have potential as a fluorescent probe, and further research in this area could lead to the development of new tools for studying metal ion homeostasis in cells.
Conclusion
In conclusion, 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is a triazole-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be synthesized using a simple and efficient method, and it has been found to have a wide range of potential applications in scientific research. While the mechanism of action of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is not well understood, it has been found to have several biochemical and physiological effects. Further research in the area of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone could lead to the development of new drugs and tools for studying metal ion homeostasis in cells.
Métodos De Síntesis
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate, followed by the addition of sodium azide and copper (I) iodide. The reaction mixture is then subjected to a click reaction with propargyl bromide to form 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. The yield of this reaction is high, and the product is easily purified through column chromatography.
Aplicaciones Científicas De Investigación
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to have several potential applications in scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has also been found to have potential as a fluorescent probe for the detection of metal ions. Additionally, 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been studied for its potential use as a drug delivery system and as a molecular scaffold for the development of new drugs.
Propiedades
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-18-12-7-5-11(6-8-12)16-9(2)13(10(3)17)14-15-16/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBZAOPSMZNRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)

![ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B4958666.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)
![1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4958709.png)


